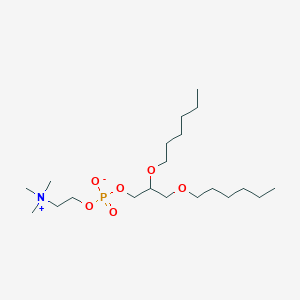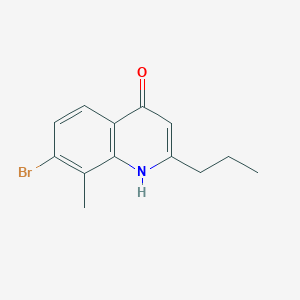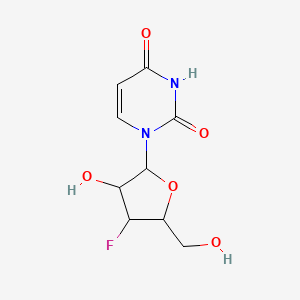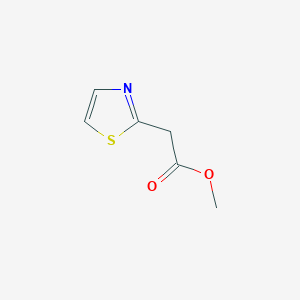
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine is a synthetic ether-linked phospholipid. It contains hexyl groups at the sn-1 and sn-2 positions of the glycerol backbone. This compound is commonly used in the generation of liposomes and artificial membranes to study membrane dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-o-hexyl-sn-glycero-3-phosphocholine involves the etherification of glycerol with hexyl groups at the sn-1 and sn-2 positions. The reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on glycerol, followed by the addition of hexyl bromide (C6H13Br) to form the ether bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The ether bonds in the compound can be oxidized under strong oxidative conditions.
Substitution: The hexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the ether bonds can lead to the formation of aldehydes or carboxylic acids.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used in the study of membrane dynamics and interactions.
Biology: Employed in the formation of liposomes for drug delivery and membrane protein studies.
Medicine: Utilized in the development of lipid-based drug delivery systems.
Industry: Applied in the coating of hydrophobic surfaces and the formation of artificial membranes for various industrial processes
Mécanisme D'action
The mechanism of action of 1,2-Di-o-hexyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and dynamics. The compound interacts with membrane proteins and other lipids, affecting their function and behavior. This interaction is crucial for its role in drug delivery systems and membrane studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di-o-hexadecyl-sn-glycero-3-phosphocholine: Contains hexadecyl groups instead of hexyl groups.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Contains octanoyl groups.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains linoleoyl groups
Uniqueness
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine is unique due to its specific ether-linked hexyl groups, which provide distinct properties in terms of membrane dynamics and interactions. This makes it particularly useful in studies involving artificial membranes and liposomes .
Propriétés
Formule moléculaire |
C20H44NO6P |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2,3-dihexoxypropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3 |
Clé InChI |
IQYIEYGHUQSRSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B15093060.png)






![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)

![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)

